1-Methyl-2,3-dioxoindoline-5-carboxylic acid
Description
1-Methyl-2,3-dioxoindoline-5-carboxylic acid (CAS: Not explicitly provided, referred to as Entry 27 in ) is a methyl-substituted indoline derivative featuring a 2,3-dioxo (isatin) core and a carboxylic acid group at position 4. Its molecular formula is C₁₀H₇NO₄ (molecular weight: 205.17 g/mol), with a calculated LogP of 0.11 and a polar surface area of 74.68 Ų, indicating moderate lipophilicity and high polarity . This compound has been studied in the context of anti-COVID-19 drug development, where its quantitative structure-activity relationship (QSAR) and molecular docking properties were analyzed .
Structure
3D Structure
Properties
Molecular Formula |
C10H7NO4 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
1-methyl-2,3-dioxoindole-5-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c1-11-7-3-2-5(10(14)15)4-6(7)8(12)9(11)13/h2-4H,1H3,(H,14,15) |
InChI Key |
ROPLRWWORDJINQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)C(=O)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Carboxyisatin
The foundational step involves synthesizing 5-carboxyisatin, a precursor for subsequent N-methylation. The Sandmeyer isatin synthesis offers a reliable pathway:
-
Starting Material : 3-Aminobenzoic acid undergoes cyclization under modified Sandmeyer conditions. Treatment with chloral hydrate, hydroxylamine hydrochloride, and concentrated sulfuric acid forms isonitrosoacetanilide, which cyclizes to 5-carboxyisatin.
-
Reaction Conditions : Cyclization occurs at 60–80°C for 6–8 hours, yielding 5-carboxyisatin in ~70% purity.
N-Methylation via Alkylation
N-Methylation of 5-carboxyisatin is achieved using methyl halides under basic conditions:
-
Procedure : A mixture of 5-carboxyisatin (1 mmol), methyl iodide (1.5 mmol), and calcium hydride (3 mmol) in dimethylformamide (DMF) is stirred at 60°C for 1 hour.
-
Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 20:80), yielding 1-methyl-2,3-dioxoindoline-5-carboxylic acid (85% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Reaction Time | 1 hour |
| Purification Method | Column Chromatography |
Hydrolysis of Methyl 1-Methyl-2,3-dioxoindoline-5-carboxylate
Synthesis of Methyl Ester Precursor
Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate serves as an intermediate, synthesized via:
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions:
-
Acidic Hydrolysis : Refluxing with 6M HCl at 100°C for 4 hours (yield: 92%).
-
Basic Hydrolysis : Treatment with 2M NaOH at 80°C for 2 hours, followed by acidification with HCl.
Comparative Analysis :
| Condition | Yield | Time | Byproducts |
|---|---|---|---|
| Acidic | 92% | 4h | Minimal |
| Basic | 88% | 2h | Sodium salts |
Functional Group Interconversion from 5-Bromo-1-methylisatin
Palladium-Catalyzed Carbonylation
5-Bromo-1-methylisatin is converted to the carboxylic acid via carbonylation:
-
Reaction Setup : 5-Bromo-1-methylisatin (1 mmol), palladium(II) acetate (0.1 mmol), carbon monoxide (1 atm), and triethylamine (3 mmol) in methanol at 100°C for 12 hours.
-
Outcome : The bromide is replaced by a carboxylic acid group, yielding the target compound (78% yield).
Mechanistic Insight :
The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by CO insertion and reductive elimination to form the C–COOMe bond, which is hydrolyzed in situ.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Peaks at 1720 cm⁻¹ (C=O stretch), 1685 cm⁻¹ (COOH), and 1300 cm⁻¹ (C–N stretch).
Mass Spectrometry
Molecular ion peak at m/z 219.19 ([M+H]⁺), consistent with the molecular formula C₁₁H₉NO₄.
Comparative Analysis of Synthetic Routes
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| N-Alkylation of 5-carboxyisatin | 85% | Low | High |
| Ester Hydrolysis | 90% | Medium | Moderate |
| Carbonylation | 78% | High | Low |
Reaction Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,3-dioxoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under appropriate conditions.
Substitution: Various electrophiles such as halogens, sulfonyl chlorides, and nitro groups can be introduced using suitable reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Methyl-2,3-dioxoindoline-5-carboxylic acid has diverse scientific research applications, including:
Chemistry: Used as a building block for synthesizing various indole derivatives with potential biological activities.
Biology: Studied for its role in cell signaling and as a precursor for biologically active molecules.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2,3-dioxoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This inhibition can lead to therapeutic effects, such as anticancer or antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
2,3-Dioxoindoline-5-carboxylic Acid (Entry 28, )
- Structure : Lacks the methyl group at position 1.
- Molecular Weight: 191.14 g/mol (C₉H₅NO₄).
- Properties : Lower LogP (-0.20 ) and higher polar surface area (83.47 Ų ) compared to the methylated analog, indicating reduced lipophilicity and increased hydrophilicity .
1-Ethyl-2,3-dioxoindoline-5-carbaldehyde (Entry 31, )
- Structure : Ethyl substituent at position 1 and a carbaldehyde group at position 5.
- Molecular Weight : 203.19 g/mol.
- Properties : LogP (0.15 ) and polar surface area (54.45 Ų ) suggest that alkyl chain elongation marginally increases lipophilicity but reduces polarity .
Methyl 2,3-dioxoindoline-5-carboxylate ()
Substituent Variations
1-Acetylindoline-5-carboxylic Acid (CAS 153247-93-9, )
- Structure : Acetyl group at position 1 instead of methyl.
2-(4-Ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic Acid (CAS 166096-53-3, )
- Structure : Ethoxyphenyl substituent at position 2.
- Molecular Formula: C₁₇H₁₃NO₅ (MW: 295.29 g/mol).
Heterocyclic Derivatives
1-Methyl-1H-indole-5-carboxylic Acid (CAS 186129-25-9, )
- Structure : Indole core (unsaturated) vs. indoline (saturated).
- Properties : Higher aromaticity in indole derivatives may increase π-π stacking interactions but reduce solubility compared to the partially saturated indoline system .
2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-1,3-dioxoisoindole-5-carboxylic Acid (CAS 1097046-53-1, )
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Biological Activity
1-Methyl-2,3-dioxoindoline-5-carboxylic acid (CAS: 184904-69-6) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article synthesizes findings from various studies to provide an authoritative overview of its biological activity, including enzyme inhibition, antimicrobial effects, and anticancer potential.
Structural Characteristics
The molecular formula of this compound is C₁₂H₉N₁O₄, with a molecular weight of approximately 219.17 g/mol. The compound features a tricyclic structure typical of indole derivatives, which contributes to its biochemical interactions and activities.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, influencing several biochemical pathways. The presence of dioxo and carboxylic acid functional groups allows the compound to mimic substrates or bind to active sites of enzymes, leading to inhibition or modulation of enzymatic activities.
Enzyme Inhibition
Compounds with similar structural features have been shown to act as enzyme inhibitors. For instance, preliminary studies suggest that this compound may inhibit lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, studies have demonstrated that related tricyclic compounds can inhibit the growth of various bacterial strains at low micromolar concentrations by disrupting cellular respiration pathways .
Anticancer Potential
Certain analogs have shown cytotoxic effects against diverse cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation . A notable study highlighted that dioxoindoline derivatives significantly inhibited LDH activity in vitro, suggesting their potential use in cancer therapy.
Comparative Analysis with Similar Compounds
The following table summarizes some related compounds and their structural features:
| Compound Name | CAS Number | Structural Features | Biological Activity |
|---|---|---|---|
| 2,3-Dioxoindoline-5-carboxylic acid | 25128-32-9 | Indoline structure with dioxo groups | Enzyme inhibition |
| This compound | 184904-69-6 | Methylated indoline derivative | Antimicrobial, anticancer |
| 2,3-Dioxoindoline-6-carboxylic acid | 101870-10-4 | Another indoline variant | Limited data |
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Study on Dioxoindoline Derivatives : This research demonstrated significant inhibition of LDH activity in vitro by dioxoindoline derivatives, indicating potential applications in cancer therapy where LDH plays a crucial role in metabolic processes (Vivas et al., 2005).
- Antimicrobial Properties : Another study focused on similar tricyclic compounds found effective inhibition against several bacterial strains at low concentrations (Bork et al., 2004).
Q & A
Q. What are the recommended synthetic routes for 1-methyl-2,3-dioxoindoline-5-carboxylic acid, and how can its purity be validated?
Methodology :
- Synthesis : A common approach involves nitration and alkylation of indoline precursors. For example, nitration of 5-carboxyindole derivatives followed by methylation at the 1-position using methyl iodide under basic conditions (e.g., KCO/DMF) .
- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity.
- Characterization :
Q. How is the compound’s stability evaluated under different storage conditions?
Methodology :
- Stability Testing :
Advanced Research Questions
Q. How can computational methods (e.g., QSAR, molecular docking) predict the antiviral activity of this compound?
Methodology :
- QSAR Modeling : Use descriptors like LogP (0.11), polar surface area (74.68 Ų), and hydrogen-bonding capacity to correlate with SARS-CoV-2 inhibition (74.68% in cell-based assays) .
- Molecular Docking :
- Validation : Compare docking scores (e.g., binding energy < -7.0 kcal/mol) with experimental IC values .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiviral efficacy)?
Methodology :
- Dose-Response Studies : Test across a concentration gradient (0.1–100 µM) in multiple assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity).
- Mechanistic Profiling :
- Control Experiments : Include structurally related analogs (e.g., 2,3-dioxoindoline-5-carboxamide) to isolate the role of the methyl group and carboxylic acid moiety .
Q. Structural and Functional Insights
Q. How does the methyl group at position 1 influence binding affinity compared to unmethylated analogs?
Methodology :
- Comparative Docking : Perform docking simulations with/without the methyl group. The methyl group reduces steric hindrance, enhancing fit into hydrophobic pockets (e.g., in cGAS-STING pathway targets) .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K) for methylated vs. non-methylated compounds to validate computational predictions .
Q. What are the metabolic pathways affected by this compound in eukaryotic cells?
Methodology :
- Metabolomics : Treat HeLa cells with 10 µM compound for 24h, then analyze via LC-MS. Key pathways impacted include:
- Pyrimidine Metabolism : Downregulation of dihydroorotate dehydrogenase (DHODH) activity, reducing UMP synthesis .
- ROS Signaling : Increased glutathione oxidation, detected via fluorescent probes (e.g., DCFH-DA) .
Data Contradictions and Validation
Q. How to address discrepancies in reported LogP values (e.g., vs. in similar analogs)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
